molecular formula C14H17F2NO5 B2556275 3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid CAS No. 2445786-91-2

3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid

Cat. No.: B2556275
CAS No.: 2445786-91-2
M. Wt: 317.289
InChI Key: VTWCWFQNCDKPPT-UHFFFAOYSA-N
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Description

3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid is a chemically synthesized building block of interest in medicinal chemistry and drug discovery. This compound features a benzoic acid core linked to a Boc-protected amino group (tert-butoxycarbonyl) via a 1,1-difluoroethoxy spacer. The presence of the Boc group is a classic strategy in organic synthesis to protect a primary amine functionality during multi-step reactions, allowing for selective deprotection under mild acidic conditions later . The incorporation of fluorine atoms is a widely employed tactic in agrochemical and pharmaceutical research to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and membrane permeability . The carboxylic acid functional group also provides a handle for further derivatization, commonly through amide bond formation or esterification, to create a diverse array of derivatives for structure-activity relationship (SAR) studies. While specific biological data for this exact molecule may not be widely published, its structure suggests potential as a key intermediate in the synthesis of more complex molecules. Researchers may explore its utility in constructing potential enzyme inhibitors or receptor modulators, given that similar benzoic acid derivatives and peptidomimetics are frequently investigated for their biological activities . This product is intended for use in laboratory research settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[1,1-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO5/c1-13(2,3)22-12(20)17-8-14(15,16)21-10-6-4-5-9(7-10)11(18)19/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWCWFQNCDKPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(OC1=CC=CC(=C1)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid typically involves multiple steps:

    Formation of the Difluoroethoxy Intermediate: This step involves the reaction of a suitable difluoroethanol derivative with a protecting group to form the difluoroethoxy intermediate.

    Introduction of the Benzoic Acid Core: The intermediate is then reacted with a benzoic acid derivative under specific conditions to introduce the benzoic acid core.

    Addition of the Carbamate Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid involves its interaction with specific molecular targets. The difluoroethoxy group and the carbamate moiety play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the Boc-protected amino group and benzoic acid backbone but differ in substituents and electronic profiles. Below is a detailed comparison:

2-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic Acid

  • Structure: Chlorine substituent at the 2-position; Boc-protected amino group at the 5-position .
  • Molecular Formula: C₁₂H₁₄ClNO₄.
  • Key Differences :
    • The chlorine atom increases electronegativity and may enhance binding to electron-rich targets.
    • Lacks the difluoroethoxy group, reducing steric hindrance and fluorination-related metabolic stability.
  • Applications : Used as an intermediate in organic synthesis, particularly for coupling reactions where halogen atoms facilitate cross-coupling .

3-[3-[1-[5-Bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoyl]pyrrolidin-3-yl]oxy-4-(methylcarbamoyl)phenyl]benzoic Acid

  • Structure : Bromine substituent, pyrrolidine ring, and methylcarbamoyl group .
  • Molecular Formula: Not explicitly stated, but likely larger due to the pyrrolidine and carbamoyl groups.
  • Key Differences: Bromine enhances molecular weight and polarizability compared to fluorine.
  • Activity: Reported IC₅₀ ~100,000 nM against branched-chain-amino-acid transaminase 2 (BCAT2), indicating low potency in this context .

5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid

  • Structure: Pentanoic acid backbone with Boc-protected amino and hydroxyl groups .
  • Hydroxyl group increases hydrophilicity, affecting solubility and membrane permeability.
  • Applications : Primarily a synthetic intermediate; safety data emphasize standard handling protocols for carboxylic acids .

Structural and Functional Analysis

Substituent Effects

  • Fluorine vs. Chlorine/Bromine :
    • Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability compared to bulkier halogens .
    • Chlorine and bromine may enhance binding affinity in halogen-bonding interactions but increase molecular weight.
  • Boc Group: Provides steric protection to the amino group, preventing undesired reactions during synthesis. This moiety is hydrolyzable under acidic conditions, enabling controlled release of active amines in prodrug systems .

Hypothetical Properties

Property Target Compound 2-Chloro Analog Bromo-Pyrrolidine Analog
Molecular Formula C₁₄H₁₆F₂N₂O₅ (estimated) C₁₂H₁₄ClNO₄ Not available
Molecular Weight ~346.3 g/mol 295.7 g/mol Likely >500 g/mol
Key Functional Groups Difluoroethoxy, Boc-amino, benzoic acid Chlorine, Boc-amino Bromine, pyrrolidine, carbamoyl
Metabolic Stability High (due to fluorine) Moderate Low (IC₅₀ ~100,000 nM)

Research Implications and Gaps

While the target compound’s difluoroethoxy and Boc-amino groups suggest advantages in drug design, direct experimental data on its biological activity or pharmacokinetics are absent in current literature. Further studies should explore:

Synthetic Routes: Optimizing yields for the difluoroethoxy-Boc-amino linkage.

Biological Screening : Testing against targets like kinases or proteases where fluorinated analogs show promise.

Comparative Pharmacokinetics : Assessing absorption and metabolism relative to halogenated analogs.

Biological Activity

The compound 3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid is a novel benzoic acid derivative that has garnered attention for its potential biological activities. This article discusses its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H18_{18}F2_{2}N1_{1}O4_{4}

This compound features a difluoro group and an ether linkage, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, a related study on substituted benzoic acids demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the difluoro group in our compound could enhance its lipophilicity and membrane permeability, potentially increasing its efficacy against microbial pathogens .

Enzyme Inhibition

The compound's structural similarity to known enzyme inhibitors suggests potential as an inhibitor of dihydrofolate reductase (DHFR), particularly in Mycobacterium tuberculosis. Research has shown that certain benzoic acid derivatives can inhibit DHFR with IC50_{50} values ranging from 7 to 40 μM . The specific mechanism of inhibition for our compound remains to be elucidated but may involve competitive or uncompetitive inhibition pathways.

Anticancer Activity

Benzoic acid derivatives have also been investigated for their anticancer properties. A study highlighted the ability of similar compounds to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation . The unique functional groups in our compound could contribute to selective cytotoxicity against cancer cells while sparing normal cells.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialActive against E. coli, S. aureus
Enzyme InhibitionPotential DHFR inhibitor
AnticancerInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of benzoic acid derivatives were tested against common pathogens. The results indicated that compounds with similar structural motifs to our target exhibited significant antibacterial activity, suggesting that modifications could enhance potency.

Case Study 2: Inhibition of Dihydrofolate Reductase

A recent investigation into the inhibition kinetics of various benzoic acid derivatives revealed that certain compounds can effectively block DHFR activity in M. tuberculosis with low micromolar IC50_{50} values. This positions our compound as a candidate for further development as an anti-tuberculosis agent .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the Difluoro Group : Utilizing fluorination techniques to introduce the difluoro substituent.
  • Ether Linkage Creation : Employing coupling reactions to form the ether bond.
  • Carboxylic Acid Functionalization : Finalizing the structure with carboxylic acid functionality through oxidation reactions.

Characterization methods such as NMR spectroscopy and mass spectrometry confirm the successful synthesis and purity of the compound.

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